6-(1H-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid
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Overview
Description
6-(1H-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a triazole ring and a carboxylic acid group
Mechanism of Action
Target of Action
Similar compounds with the btp [2,6-bis (1,2,3-triazol-4-yl)pyridine] motif have been studied for various purposes, such as for generating d and f metal coordination complexes .
Mode of Action
Compounds with similar btp motifs have been used in the formation of supramolecular self-assemblies .
Result of Action
Similar compounds have been used in various applications including catalysis, enzyme inhibition, photochemistry, molecular logic, and materials .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has certain stability and degradation characteristics .
Metabolic Pathways
It is known that this compound can interact with various enzymes and cofactors .
Transport and Distribution
It is believed that this compound may interact with various transporters or binding proteins .
Subcellular Localization
It is possible that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the “click” reaction, which involves the cycloaddition of azides and alkynes to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts and appropriate solvents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-(1H-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole or pyridine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
6-(1H-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,6-bis(1H-1,2,3-triazol-4-yl)pyridine: This compound features two triazole rings attached to a pyridine ring and is used in similar applications.
2,6-bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridine: This variant includes alkyl groups on the triazole rings, which can influence its chemical properties and applications.
Uniqueness
6-(1H-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid is unique due to the specific positioning of the triazole and carboxylic acid groups, which confer distinct chemical reactivity and binding properties. This makes it particularly valuable in the design of coordination complexes and bioactive molecules .
Properties
IUPAC Name |
6-(1H-1,2,4-triazol-5-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)5-1-2-6(9-3-5)7-10-4-11-12-7/h1-4H,(H,13,14)(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDNFIYRWFSBIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820906-12-4 |
Source
|
Record name | 6-(1H-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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